Benzyl-methyl-pyrrolidin-3-ylmethyl-amine
Description
Contextualization of Pyrrolidine-Based Amine Scaffolds in Modern Organic and Medicinal Chemistry
The pyrrolidine (B122466) ring is a five-membered nitrogen-containing heterocycle that serves as a foundational structure in a vast number of biologically active molecules. frontiersin.org This scaffold is considered "privileged" in medicinal chemistry due to its unique structural and physicochemical properties. nbinno.com The non-planar, puckered nature of the saturated pyrrolidine ring allows for a three-dimensional arrangement of substituents, which is crucial for precise interactions with biological targets like enzymes and receptors. researchgate.netnih.gov This 3D coverage and the stereogenic centers that can be introduced on the ring enable chemists to finely tune the biological profile of drug candidates. researchgate.netnih.gov
Pyrrolidine derivatives are integral to numerous FDA-approved drugs for a wide range of conditions, including central nervous system disorders, infectious diseases, and cancer. nbinno.comenamine.net Their incorporation into a molecule can significantly enhance pharmacokinetic properties, such as metabolic stability and bioavailability. nbinno.com The versatility of the pyrrolidine scaffold is further demonstrated by its presence in many natural products, especially alkaloids, which exhibit diverse biological activities. nih.gov In organic synthesis, pyrrolidine derivatives are widely used as chiral auxiliaries, organocatalysts, and ligands for transition metals, facilitating the creation of complex molecular architectures with high stereoselectivity. nih.gov The amine functionality attached to the pyrrolidine ring, as seen in Benzyl-methyl-pyrrolidin-3-ylmethyl-amine, provides a key point for further chemical modification and is often crucial for the molecule's basicity and biological interactions. nih.gov
Historical Development and Significance of Amines in Chemical Research
The study of amines has been fundamental to the progression of organic chemistry since the early 19th century, beginning with investigations into ammonia (B1221849), the simplest amine. solubilityofthings.com The realization that the hydrogen atoms of ammonia could be substituted with organic groups opened up a vast and diverse class of compounds. solubilityofthings.com A significant milestone was the discovery of ethylamine (B1201723) in 1808, which spurred further exploration into amine synthesis and reactivity. solubilityofthings.com Throughout the mid-19th century, methods for synthesizing amines, such as the reaction of organic halides with ammonia, became more established and remain relevant today. solubilityofthings.com
The importance of amines grew exponentially as their roles in both industrial and biological processes were uncovered. solubilityofthings.cominfopetitenation.ca In industry, amines became critical for the manufacturing of dyes, polymers like nylon, and agrochemicals. purkh.comrawsource.com In biochemistry, the discovery that amino acids—the building blocks of proteins—and many neurotransmitters like serotonin (B10506) and dopamine (B1211576) are amines highlighted their essential role in the chemistry of life. purkh.comrawsource.com This biological significance directly translated into the pharmaceutical industry, where the amine functional group is a cornerstone in the design of countless therapeutic agents, from antihistamines to antidepressants. infopetitenation.ca The basicity and nucleophilicity conferred by the nitrogen atom's lone pair of electrons are central to the function of these molecules, both in synthetic reactions and in biological pathways. rawsource.com
Identification of Research Gaps and Emerging Paradigms in the Study of this compound
A thorough review of current scientific literature reveals a significant research gap concerning the specific compound this compound. While its constituent parts—the N-benzyl group, the pyrrolidine ring, and the secondary/tertiary amine functionalities—are well-studied in other contexts, dedicated synthesis, characterization, and application studies for this precise molecule are not prominent. uran.uanih.gov
The primary research gaps include:
Lack of Published Synthetic Routes: There is a scarcity of detailed, optimized, and scalable synthetic methodologies specifically reported for this compound. While general methods for creating similar structures exist, specific reaction conditions, yields, and purification strategies for this target are not documented. google.com
No Characterization Data: Comprehensive spectroscopic and physicochemical data (e.g., NMR, IR, mass spectrometry, melting point, pKa) are not available in peer-reviewed journals. This foundational information is essential for any further research.
Unexplored Biological Activity: The potential biological or medicinal applications of this compound remain unevaluated. Its structural similarity to molecules with known activity in areas like neurological disorders or as enzyme inhibitors suggests potential, but no screening data has been published. uran.uanih.gov
Unknown Catalytic or Material Properties: The potential of this molecule as a ligand in catalysis or as a building block for novel materials is unexplored.
An emerging paradigm in medicinal chemistry is the concept of bioisosteric replacement, where one part of a molecule is exchanged for another with similar physical or chemical properties to improve its biological activity or pharmacokinetic profile. baranlab.orgacs.org The pyrrolidine scaffold itself is often used as a bioisostere for other cyclic structures. nih.gov Research could explore how this compound or its derivatives function as bioisosteres for known active compounds.
Defined Research Objectives and Scope for Investigation of this compound
Based on the identified research gaps, a structured investigation of this compound would be centered on the following objectives:
Development of Efficient Synthetic Pathways:
To design and optimize a multi-step synthesis for this compound, starting from commercially available precursors.
To investigate various synthetic strategies, such as reductive amination or nucleophilic substitution, to maximize yield and purity.
To fully characterize the final compound and all intermediates using modern analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Physicochemical Profiling:
To determine key physical and chemical properties of the purified compound, including its solubility in various solvents, melting point, and acid dissociation constant (pKa).
To perform conformational analysis using computational modeling to understand its preferred three-dimensional structure.
Preliminary Biological Screening:
To conduct a broad in-vitro screening of the compound against a panel of biological targets, such as common enzyme classes (e.g., cholinesterases, kinases) or receptors (e.g., CNS receptors), based on structural analogies to known drugs. nih.gov
The scope would be limited to initial hit identification and would not include detailed mechanism-of-action studies at this stage.
Exploration of Catalytic Potential:
To investigate the ability of the compound to act as an organocatalyst or as a chiral ligand in asymmetric synthesis, a common application for pyrrolidine derivatives. nih.gov
Data Tables
Table 1: Physicochemical Properties of Related Pyrrolidine Scaffolds Note: Data for the specific subject compound is not publicly available. This table presents data for structurally related compounds to provide context.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Pyrrolidine | C₄H₉N | 71.12 | 87-88 |
| N-Methylpyrrolidine | C₅H₁₁N | 85.15 | 80-81 |
| N-Benzylpyrrolidine | C₁₁H₁₅N | 161.24 | 243-245 |
| Benzyl (B1604629) 2-(aminomethyl)pyrrolidine-1-carboxylate | C₁₃H₁₈N₂O₂ | 234.29 | Data not available |
Table 2: Common Applications of Pyrrolidine-Based Scaffolds in Research
| Application Area | Description | Example Compound Class |
| Medicinal Chemistry | Core scaffold in drugs targeting CNS, cancer, and infectious diseases. frontiersin.org | Proline derivatives, Pyrrolidine-2,5-diones nih.gov |
| Organocatalysis | Used as chiral catalysts in asymmetric reactions to produce enantiomerically pure compounds. nih.gov | Proline and its derivatives |
| Ligand Synthesis | Forms stable complexes with transition metals for use in catalytic processes. nih.gov | Chiral pyrrolidine-based phosphine (B1218219) ligands |
| Natural Product Synthesis | Serves as a key building block for the total synthesis of complex alkaloids and other natural products. frontiersin.org | Nicotine, Hygrine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-N-methyl-1-pyrrolidin-3-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-15(11-13-7-8-14-9-13)10-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDUMFUCVYNNMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCNC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Architectural Strategies for Benzyl Methyl Pyrrolidin 3 Ylmethyl Amine
Retrosynthetic Analysis and Strategic Disconnections for the Benzyl-methyl-pyrrolidin-3-ylmethyl-amine Core
Retrosynthetic analysis is a powerful tool for deconstructing a target molecule into simpler, commercially available starting materials. This approach allows for the logical planning of a synthetic route by identifying key bond disconnections and strategic intermediates.
Identification of Key Synthetic Precursors and Starting Materials
The structure of this compound features a pyrrolidine (B122466) core, a benzyl (B1604629) group attached to the pyrrolidine nitrogen, and a methylaminomethyl substituent at the 3-position. Key disconnections can be envisioned at the C-N bonds outside the pyrrolidine ring and within the heterocyclic core itself.
A primary retrosynthetic disconnection involves the bond between the benzylic carbon and the pyrrolidine nitrogen. This leads to a protected or unprotected 3-(methylaminomethyl)pyrrolidine and a benzyl halide or a related electrophile. A further disconnection of the methylaminomethyl side chain at the C3 position of the pyrrolidine ring suggests a precursor such as a pyrrolidine-3-carbonitrile (B51249) or a protected 3-aminomethylpyrrolidine.
Based on these disconnections, a plausible set of key synthetic precursors and starting materials can be identified:
Pyrrolidine-3-carboxamide or Pyrrolidine-3-carbonitrile: These can serve as precursors to the 3-aminomethyl group.
3-Aminomethylpyrrolidine: This commercially available or readily synthesized intermediate can be a key building block. chemimpex.com
Benzyl bromide or Benzyl chloride: Common reagents for N-benzylation. wikipedia.org
Formaldehyde (B43269) and a reducing agent: For the methylation of the primary amine.
Protected pyrrolidine derivatives: Such as N-Boc-3-aminomethylpyrrolidine, to control the regioselectivity of the alkylation reactions.
A potential synthetic pathway could start from commercially available 3-aminomethyl-1-N-benzyl-pyrrolidine. chemimpex.com The synthesis of such precursors often involves multi-step sequences starting from simpler building blocks. For instance, a process for preparing 3-amino-pyrrolidine derivatives has been described starting from S-1,2,4-butanetriol, which undergoes mesylation and subsequent cyclization with an amine. google.com
| Precursor | Role in Synthesis |
| 3-Aminomethyl-1-N-benzyl-pyrrolidine | Direct precursor for methylation. chemimpex.com |
| 3-Aminomethylpyrrolidine | Intermediate for subsequent benzylation and methylation. |
| Pyrrolidine-3-carbonitrile | Precursor to the 3-aminomethyl group via reduction. |
| Benzyl Halide | Benzylating agent for the pyrrolidine nitrogen. wikipedia.org |
| Methylating Agent | To introduce the methyl group on the side-chain amine. |
Evaluation of Bond-Forming Reactions for Pyrrolidine Ring Closure
The construction of the pyrrolidine ring is a critical step in the synthesis of this target molecule. Several methods for pyrrolidine ring closure are well-established in organic synthesis. osaka-u.ac.jp
Intramolecular Cyclization: One of the most common strategies involves the intramolecular cyclization of a linear precursor containing a nucleophilic amine and a leaving group at appropriate positions. For example, the reaction of a haloamine, such as X-(CH2)4-NHR, can lead to the formation of a pyrrolidine ring. wikipedia.org This approach is highly effective for forming five-membered rings.
Reductive Amination: The intramolecular reductive amination of a γ-amino ketone or aldehyde can also yield a pyrrolidine. This method is advantageous as it can be performed in a single step from readily available starting materials.
[3+2] Cycloaddition Reactions: The reaction of azomethine ylides with alkenes is a powerful method for the stereoselective synthesis of substituted pyrrolidines. osaka-u.ac.jp This approach allows for the rapid construction of the pyrrolidine core with control over the stereochemistry.
Ring-Closing Metathesis (RCM): RCM has emerged as a robust method for the synthesis of cyclic compounds, including pyrrolidines. acs.orgorganic-chemistry.orgacs.orgresearchgate.net This reaction typically involves an acyclic diene or enyne precursor and a ruthenium-based catalyst to facilitate the ring closure. acs.orgorganic-chemistry.org
Photo-promoted Ring Contraction: A more recent and novel approach involves the photo-promoted ring contraction of pyridines with silylborane to afford pyrrolidine derivatives. osaka-u.ac.jp
The choice of the ring-forming reaction depends on the availability of starting materials, the desired substitution pattern, and the required stereochemistry.
Development of Novel Synthetic Routes to this compound
The development of novel and efficient synthetic routes is essential for the practical synthesis of complex molecules like this compound. This involves designing multi-step reaction sequences, optimizing reaction conditions, and exploring modern synthetic strategies.
Multi-Step Reaction Sequences and Intermediate Characterization
A plausible multi-step synthesis of this compound could proceed as follows:
Route 1: Starting from 3-Aminomethyl-1-benzylpyrrolidine
N-Methylation: The commercially available (1-Benzyl-pyrrolidin-3-yl)methylamine can be subjected to N-methylation. chemimpex.com A common method for this transformation is reductive amination using formaldehyde in the presence of a reducing agent like sodium borohydride (B1222165) or formic acid (Eschweiler-Clarke reaction).
Route 2: Starting from a Protected 3-Aminomethylpyrrolidine
Protection: Start with a commercially available N-protected pyrrolidine derivative, for example, tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate.
N-Methylation: The primary amine of the side chain can be methylated using a suitable methylating agent.
Deprotection: The Boc protecting group on the pyrrolidine nitrogen is removed under acidic conditions.
N-Benzylation: The final step involves the N-benzylation of the pyrrolidine nitrogen using benzyl bromide or a similar reagent. wikipedia.org
Throughout the synthesis, the characterization of intermediates is crucial to ensure the success of each step. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be employed to confirm the structure and purity of each intermediate.
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is a critical aspect of developing a robust synthetic route. Key parameters that are typically optimized include:
Solvent: The choice of solvent can significantly impact reaction rates and yields.
Temperature: Reactions are often run at specific temperatures to control selectivity and minimize side reactions.
Catalyst: For reactions like RCM or hydrogenations, the choice and loading of the catalyst are crucial. acs.orgorganic-chemistry.org
Reagent Stoichiometry: The molar ratios of reactants are adjusted to maximize the conversion of the limiting reagent.
Reaction Time: Monitoring the reaction progress allows for determining the optimal reaction time to achieve high conversion without significant product degradation.
For instance, in the N-alkylation of amines, the use of a base and an appropriate solvent is critical to prevent the formation of quaternary ammonium (B1175870) salts and to ensure a good yield of the desired secondary or tertiary amine. wikipedia.org Purification of the final product and intermediates, often through techniques like column chromatography or distillation, is essential to achieve high purity.
Application of Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules by combining three or more reactants in a single step. tandfonline.comresearchgate.netnih.govmdpi.com This strategy is highly atom-economical and can significantly reduce the number of synthetic steps, purification procedures, and waste generation.
For the synthesis of the pyrrolidine core, several MCRs have been developed. tandfonline.comresearchgate.net A notable example is the [3+2] cycloaddition of an azomethine ylide, generated in situ from an amino acid and an aldehyde, with a dipolarophile. This approach can provide highly substituted pyrrolidines in a single step with good stereocontrol. acs.org
While a direct MCR for the synthesis of this compound has not been explicitly reported, the principles of MCRs could be applied to construct a key intermediate. For example, a three-component reaction involving an amine, an aldehyde, and an activated alkene could potentially be designed to form a substituted pyrrolidine ring that can be further elaborated to the target molecule. The development of such a strategy would represent a significant advancement in the efficient synthesis of this class of compounds.
Stereoselective Synthesis of Enantiomeric and Diastereomeric Forms of this compound
Achieving enantiopurity is a paramount objective in the synthesis of chiral molecules for pharmaceutical applications. The synthesis of specific enantiomers or diastereomers of this compound can be approached through several strategic platforms, including the use of chiral auxiliaries, asymmetric catalysis, and the resolution of racemic mixtures.
Asymmetric synthesis aims to directly produce a single enantiomer, thereby avoiding the loss of 50% of the material inherent in resolving a racemate. wikipedia.org This can be accomplished by employing either a chiral auxiliary or an asymmetric catalyst.
Chiral Auxiliary Approach: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. After the desired chiral center is established, the auxiliary is removed. N-tert-butanesulfinamide has proven to be a versatile chiral auxiliary for the asymmetric synthesis of chiral pyrrolidines. worktribe.com A potential strategy for the target molecule could involve the reaction of a suitable ketone precursor with (R)- or (S)-tert-butanesulfinamide to form a chiral N-tert-butanesulfinyl imine. Subsequent diastereoselective reduction or addition of a nucleophile, followed by cyclization and removal of the auxiliary, would yield the enantiomerically enriched pyrrolidine core. worktribe.com The iron acyl complex, [(η5-C5H5)Fe(CO)(PPh3)], is another powerful chiral auxiliary that exerts strong stereocontrol over reactions at the α-position of an attached acyl ligand, which can be elaborated into more complex structures. iupac.org
Asymmetric Catalysis: This approach utilizes a chiral catalyst to create the desired stereocenter. Organocatalysis and transition-metal catalysis are two major pillars of this field.
Organocatalysis: Chiral amines, such as proline and its derivatives, can catalyze asymmetric reactions, including Mannich and Michael reactions, which can be key steps in constructing the pyrrolidine ring. nih.govnih.gov These reactions can assemble the carbon backbone with high enantioselectivity.
Transition-Metal Catalysis: Chiral transition-metal complexes are highly effective for a range of asymmetric transformations. For instance, an iridium/chiral diene complex can catalyze the asymmetric cyclization of N-sulfonyl alkenyl amides to form substituted pyrrolidines. acs.org Similarly, platinum-catalyzed cycloisomerization of alkynamine derivatives can produce pyrrolidine structures. nih.gov The 1,3-dipolar cycloaddition between an azomethine ylide and an alkene is a powerful method for pyrrolidine synthesis, and the use of chiral ligands on a metal catalyst (e.g., Copper or Silver) can render this reaction highly stereoselective. nih.govmdpi.com
A plausible asymmetric catalytic route to this compound could involve the catalyst-tuned hydroalkylation of a 3-pyrroline (B95000) precursor, which can provide chiral C2- or C3-alkylated pyrrolidines depending on the catalyst system (e.g., Co or Ni) and chiral ligand used. organic-chemistry.org
When a racemic mixture of this compound is synthesized, it can be separated into its constituent enantiomers through a process called resolution. libretexts.orglibretexts.org The most common method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.orgulisboa.pt
This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org This acid-base reaction produces a mixture of two diastereomeric salts.
(R/S)-Amine + (R)-Acid → (R)-Amine·(R)-Acid + (S)-Amine·(R)-Acid
Unlike enantiomers, diastereomers have different physical properties, such as solubility. libretexts.orgulisboa.pt This difference allows for their separation, typically by fractional crystallization. One diastereomer will be less soluble in a given solvent and will crystallize out of the solution, while the more soluble diastereomer remains dissolved. ulisboa.ptunchainedlabs.com After separating the crystallized salt by filtration, the pure enantiomer of the amine can be recovered by treatment with a base to neutralize the chiral acid. libretexts.orglibretexts.org The success of this method depends heavily on the choice of the resolving agent and the crystallization solvent. ulisboa.ptunchainedlabs.com
| Resolving Agent | Type | Typical Application |
|---|---|---|
| (+)-Tartaric Acid | Chiral Acid | Resolution of racemic bases. libretexts.org |
| (-)-Mandelic Acid | Chiral Acid | Resolution of racemic bases. libretexts.org |
| (+)-Camphor-10-sulfonic acid | Chiral Acid | Resolution of racemic bases. libretexts.org |
| Brucine | Chiral Base | Resolution of racemic acids. libretexts.org |
| (R)-1-Phenylethanamine | Chiral Base | Resolution of racemic acids. libretexts.org |
After performing a stereoselective synthesis or a chiral resolution, it is crucial to determine the enantiomeric excess (e.e.) of the product to quantify the success of the method. Enantiomeric excess is a measure of the purity of a chiral sample, defined as the absolute difference between the mole fractions of the two enantiomers. Several analytical techniques are available for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra, they can be distinguished by converting them into diastereomers. This is achieved by reacting the amine with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride. rsc.org The resulting diastereomeric amides will have distinct signals in the ¹H or ¹⁹F NMR spectrum, and the integration of these signals can be used to determine the e.e. rsc.org A three-component assembly using a stereodefined diol (like BINOL) and 2-formylphenylboronic acid can also be used to create diastereomeric complexes that are distinguishable by ¹H NMR. acs.org
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Enantiomers produce mirror-image CD spectra. By creating a calibration curve with samples of known enantiomeric composition, the e.e. of an unknown sample can be determined. researchgate.netacs.org This method can be enhanced by forming diastereomeric complexes with a chiral host that has a strong CD signal. acs.org
Fluorescence Spectroscopy: A sensitive method can be employed where the enantiomers of the amine self-assemble with other components, such as a chiral diol and a boronic acid, to form fluorescent diastereomeric complexes. nih.gov Each diastereomer exhibits a distinct fluorescence intensity or wavelength, allowing for the calculation of the e.e. This method is suitable for high-throughput screening. nih.gov
| Method | Principle | Key Advantages |
|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Direct analysis, high accuracy. |
| NMR Spectroscopy | Formation of diastereomers with a chiral derivatizing agent. rsc.org | Readily available instrumentation, clear signal differentiation. rsc.org |
| Circular Dichroism (CD) | Differential absorption of circularly polarized light. researchgate.net | High sensitivity, non-destructive. |
| Fluorescence Spectroscopy | Formation of fluorescent diastereomeric complexes. nih.gov | Very high sensitivity, suitable for high-throughput screening. nih.gov |
Principles of Green Chemistry in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. rsc.org
Solvent Selection: Solvents account for a significant portion of the mass and energy in a typical chemical process and are a major source of waste. Green chemistry encourages the use of safer, more environmentally benign solvents. nih.gov For amine synthesis, traditional solvents like dichloromethane (B109758) and dimethylformamide are being replaced with greener alternatives. rsc.org
Preferred Solvents: Water and ethanol (B145695) are excellent green solvents. rsc.org Syntheses performed in water, such as the reaction of methylamine (B109427) with 1,4-dibromobutane, demonstrate a greener approach to the pyrrolidine core. researchgate.net
Bio-based Solvents: Solvents derived from renewable resources, such as Cyrene™ (dihydrolevoglucosenone), are emerging as viable alternatives to polar aprotic solvents. rsc.org
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, have low volatility, and can enhance reaction rates and catalyst stability. mdpi.com
Solvent-Free Reactions: The ideal scenario is to eliminate the solvent altogether. Reactions conducted under neat or solid-state grinding conditions minimize waste and can sometimes lead to shorter reaction times and simpler work-up procedures. tandfonline.comsemanticscholar.org
Atom Economy: Atom economy is a measure of the efficiency of a reaction in converting the mass of reactants into the desired product. Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred because they generate minimal waste. nih.gov For example, a [3+2] cycloaddition to form the pyrrolidine ring would have a 100% atom economy, incorporating all atoms from the reactants into the product structure. acs.org In contrast, substitution or elimination reactions often generate stoichiometric byproducts, leading to lower atom economy.
Catalysis is a cornerstone of green chemistry. Catalytic reactions are superior to those using stoichiometric reagents because they reduce waste, often operate under milder conditions, and can be designed for high selectivity. rsc.org
Heterogeneous Catalysis: Using solid-supported catalysts (heterogeneous catalysts) simplifies product purification and allows for the recovery and reuse of the catalyst, which is both economically and environmentally beneficial. researchgate.net For instance, the reductive amination of levulinic acid (a biomass-derived platform chemical) with amines using a heterogeneous catalyst is a sustainable route to N-substituted pyrrolidones, which are precursors to pyrrolidines. researchgate.net
Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild conditions (temperature, pressure, and pH) in aqueous environments. Transaminases, for example, can be used for the asymmetric synthesis of chiral amines from prochiral ketones, offering a green pathway to enantiopure products like substituted pyrrolidines. acs.org
Hydrogen Borrowing: This is an atom-economical catalytic process for forming C-N bonds. A catalyst, often based on a transition metal, temporarily "borrows" hydrogen from an alcohol to oxidize it to an aldehyde or ketone in situ. This intermediate then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the N-alkylated amine product. The only byproduct is water, making it a highly sustainable method. rsc.org This approach is increasingly used for the N-alkylation of amines with alcohols, moving away from traditional methods that use alkyl halides. rsc.org
Advanced Structural Elucidation and Conformational Analysis of Benzyl Methyl Pyrrolidin 3 Ylmethyl Amine
Spectroscopic Characterization Techniques for Comprehensive Structural Confirmation
A combination of high-resolution spectroscopic techniques is essential for the unambiguous structural confirmation of Benzyl-methyl-pyrrolidin-3-ylmethyl-amine, providing detailed insights into its atomic connectivity, stereochemistry, and molecular formula.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical information.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the various protons in the molecule. The aromatic protons of the benzyl (B1604629) group would typically appear in the range of δ 7.2-7.4 ppm. rsc.org The benzylic protons (CH₂-Ph) would likely resonate as a singlet or a pair of doublets around δ 3.5-3.7 ppm. chemicalbook.com The N-methyl group protons would give a sharp singlet at approximately δ 2.2-2.4 ppm. The protons on the pyrrolidine (B122466) ring and the adjacent methylene (B1212753) group (CH₂-NH₂) would exhibit more complex splitting patterns due to diastereotopicity and spin-spin coupling, with chemical shifts generally falling between δ 1.5 and 3.5 ppm. chemicalbook.comchemicalbook.com The specific coupling constants and the use of two-dimensional NMR techniques like COSY and NOESY would be instrumental in assigning the relative stereochemistry of the substituent at the C3 position and determining the ring's conformation. researchgate.netfrontiersin.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by providing the chemical shifts for each unique carbon atom. The aromatic carbons of the benzyl group would be found in the δ 127-140 ppm region. rsc.org The benzylic carbon is expected around δ 60-65 ppm, while the N-methyl carbon would be at approximately δ 40-45 ppm. chemicalbook.com The carbons of the pyrrolidine ring typically resonate in the range of δ 25-60 ppm, with the specific shifts being highly dependent on the ring puckering and the nature and orientation of the substituents. chemicalbook.comchemicalbook.com The methylene carbon of the aminomethyl group would likely appear around δ 45-55 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl (Ar-H) | 7.2 - 7.4 | 127 - 140 |
| Benzylic (CH₂-Ph) | 3.5 - 3.7 | 60 - 65 |
| N-Methyl (N-CH₃) | 2.2 - 2.4 | 40 - 45 |
| Pyrrolidine Ring (CH, CH₂) | 1.5 - 3.5 | 25 - 60 |
| Aminomethyl (CH₂-NH₂) | 2.5 - 3.0 | 45 - 55 |
X-ray Crystallography for Solid-State Molecular Geometry
X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. mdpi.commdpi.com For this compound, a single-crystal X-ray diffraction study would reveal the precise geometry of the pyrrolidine ring, which can adopt various puckered conformations such as the envelope or twist forms. researchgate.net The analysis would also confirm the relative stereochemistry of the substituents on the ring. nih.govnih.gov The crystal packing would likely be influenced by intermolecular interactions such as hydrogen bonding involving the secondary amine and van der Waals forces. nih.gov
Data Table: Expected Crystallographic Parameters
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca (for racemic mixtures) |
| Pyrrolidine Ring Conformation | Envelope (C2 or C3-endo/exo) or Twist |
| N-C bond lengths | ~1.47 Å |
| C-C bond lengths (pyrrolidine) | ~1.53 Å |
| C-N-C bond angles | ~110-115° |
Mass Spectrometry for Molecular Formula Validation and Fragmentation Patterns
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. nih.gov
Molecular Formula Validation: High-resolution mass spectrometry (HRMS) would be used to accurately determine the mass of the molecular ion ([M]⁺ or [M+H]⁺), allowing for the validation of the molecular formula, C₁₃H₂₀N₂.
Fragmentation Patterns: In electron ionization (EI) mass spectrometry, the molecular ion is expected to undergo characteristic fragmentation. Alpha-cleavage is a dominant pathway for amines, which for N-benzylpyrrolidine derivatives would involve the cleavage of the bond between the benzylic carbon and the nitrogen, leading to the formation of a tropylium (B1234903) ion (m/z 91) and a pyrrolidine-containing radical cation. libretexts.org Another common fragmentation pathway for pyrrolidines is the loss of substituents from the ring. wvu.edu In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed, and tandem mass spectrometry (MS/MS) would reveal fragmentation pathways such as the loss of the benzyl group or cleavage of the pyrrolidine ring. nih.gov
Interactive Data Table: Predicted Mass Spectrometry Fragments
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
| 204 | [M]⁺ (Molecular Ion) | - |
| 205 | [M+H]⁺ (Protonated Molecule) | ESI |
| 113 | [C₇H₁₃N]⁺ | Loss of benzyl radical |
| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group) |
| 84 | [C₅H₁₀N]⁺ | Cleavage of the C3-substituent |
| 70 | [C₄H₈N]⁺ | Ring opening and fragmentation |
Conformational Dynamics and Energetics of the this compound Scaffold
The pyrrolidine ring is not planar and exists in a dynamic equilibrium of different puckered conformations. The nature and position of substituents significantly influence the conformational preferences and the energy landscape of the molecule. nih.gov
Computational Conformational Analysis (e.g., Molecular Mechanics, Density Functional Theory)
Data Table: Theoretical Conformational Preferences
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles |
| C2-endo, pseudo-equatorial | 0 (Reference) | Varies |
| C2-exo, pseudo-equatorial | Typically >1 | Varies |
| C3-endo, pseudo-axial | Typically >2 | Varies |
| C3-exo, pseudo-axial | Typically >2 | Varies |
Experimental Probes of Solution-State Conformations
While NMR provides time-averaged structural information, specific NMR techniques can offer insights into the conformational dynamics in solution. Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine through-space proximities between protons, which can help to distinguish between different conformers. nih.govcopernicus.org For example, the observation of NOEs between the benzyl protons and specific protons on the pyrrolidine ring would provide evidence for a particular orientation of the benzyl group relative to the ring. nih.gov Furthermore, the analysis of vicinal coupling constants (³JHH) can provide information about the dihedral angles within the pyrrolidine ring and help to elucidate its puckering. copernicus.org The study of conformational dynamics is crucial as the bioactive conformation of a molecule is not always its lowest energy state in solution. copernicus.org
Theoretical and Computational Investigations of Benzyl Methyl Pyrrolidin 3 Ylmethyl Amine
Quantum Chemical Calculations on the Electronic Structure of Benzyl-methyl-pyrrolidin-3-ylmethyl-amine
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods, often employing Density Functional Theory (DFT), can elucidate the distribution of electrons and predict reactivity. For a molecule like this compound, these calculations would provide a foundational understanding of its chemical behavior.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial in determining a molecule's reactivity and its ability to participate in chemical reactions.
HOMO: Represents the ability of a molecule to donate an electron. In this compound, the HOMO is likely to be localized on the nitrogen atoms of the pyrrolidine (B122466) ring and the amine group, as well as the π-system of the benzyl (B1604629) group, indicating these are the most probable sites for electrophilic attack.
LUMO: Represents the ability of a molecule to accept an electron. The LUMO is likely distributed over the benzyl ring, suggesting it as a potential site for nucleophilic attack.
HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.
A hypothetical FMO analysis for this compound could yield the following data, which is essential for predicting its chemical interactions.
| Orbital | Energy (eV) | Primary Contribution |
| LUMO | (Calculated Value) | Benzyl Ring (π*) |
| HOMO | (Calculated Value) | Pyrrolidine N, Amine N, Benzyl Ring (π) |
| Energy Gap (ΔE) | (Calculated Difference) | Indicator of Reactivity |
Electrostatic Potential Surface (EPS) Mapping
An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on the surface of a molecule. researchgate.netchemrxiv.orgresearchgate.net It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
For this compound, an EPS map would likely show:
Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms due to their lone pairs of electrons, indicating these are sites prone to interaction with electrophiles or hydrogen bond donors.
Positive Potential (Blue): Located around the hydrogen atoms, particularly those attached to the nitrogen and the aromatic ring.
Neutral Potential (Green): Predominantly on the carbon framework of the benzyl and pyrrolidine rings.
This visual information helps in understanding non-covalent interactions, such as those with biological receptors.
Charge Distribution and Reactivity Predictions
The distribution of partial atomic charges throughout the molecule can be quantified using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This data provides a more detailed picture of the electronic landscape than EPS mapping alone.
In this compound, the nitrogen atoms would be expected to carry significant negative partial charges, making them nucleophilic centers. The carbon atom attached to the benzyl group and the methyl group on the pyrrolidine nitrogen would likely exhibit positive partial charges. This information allows for the prediction of which bonds are most polarized and which atoms are most susceptible to attack.
Molecular Dynamics Simulations for Solvent Interactions and Ligand Flexibility
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, including its conformational changes and interactions with its environment, such as a solvent. nih.govmdpi.com For this compound, an MD simulation in a solvent like water would reveal:
Solvation Effects: How water molecules arrange around the solute, forming hydrogen bonds with the amine and pyrrolidine nitrogen atoms. This is crucial for understanding its solubility and behavior in aqueous environments.
Conformational Flexibility: The molecule is not static. The pyrrolidine ring can undergo puckering, and there is rotational freedom around the single bonds connecting the benzyl group and the methylamine (B109427) side chain. MD simulations can map the accessible conformations and their relative energies, which is vital for understanding how the molecule might adapt its shape to bind to a receptor. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound and Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. wu.ac.thmdpi.com While no specific QSAR studies on this compound were found, this section outlines the methodology that would be applied if a set of its analogues with known biological activities were available.
Selection and Generation of Molecular Descriptors
The first step in QSAR modeling is to calculate a variety of molecular descriptors that numerically represent the chemical information of the molecules. researchgate.netresearchgate.net These descriptors fall into several categories:
Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc.
Topological Descriptors: Describe the connectivity of atoms (e.g., Wiener index, Randić index).
Geometrical Descriptors: Based on the 3D structure (e.g., molecular surface area, volume).
Quantum Chemical Descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment, partial charges). jksus.org
Physicochemical Descriptors: Lipophilicity (logP), molar refractivity.
A hypothetical selection of descriptors for a QSAR study of this compound analogues might look like this:
| Descriptor Class | Example Descriptors |
| Constitutional | Molecular Weight, Number of Nitrogen Atoms |
| Topological | Balaban J index, Kier Shape Indices |
| Geometrical | Polar Surface Area (PSA), Molecular Volume |
| Quantum Chemical | HOMO Energy, LUMO Energy, Dipole Moment |
| Physicochemical | logP, Molar Refractivity |
Once these descriptors are calculated for a series of analogues, statistical methods such as multiple linear regression (MLR) or machine learning algorithms are used to build a model that can predict the biological activity of new, untested compounds. jbclinpharm.orgresearchgate.net
Development of Predictive Models for Analogous Structures
A crucial aspect of modern drug discovery involves the development of predictive models that can accurately forecast the biological activity of compounds based on their molecular structure. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique in this domain. For structures analogous to "this compound," particularly those containing the pyrrolidine scaffold, several QSAR studies have been conducted to establish relationships between structural features and biological activities.
These models are typically built using a dataset of compounds with known activities against a specific biological target. By analyzing various molecular descriptors (e.g., steric, electronic, and hydrophobic properties), it is possible to derive a mathematical equation that correlates these descriptors with the observed activity. Such models are invaluable for predicting the activity of untested or newly designed compounds, thereby prioritizing synthetic efforts.
For instance, a study on a series of pyrrolidine derivatives as inhibitors of myeloid cell leukemia-1 (Mcl-1) utilized 3D-QSAR techniques, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govbohrium.comresearchgate.net The statistical robustness of these models, indicated by high Q² and R²pred values, demonstrates their predictive power. nih.govbohrium.comresearchgate.net Another QSAR study on cinnamoyl pyrrolidine derivatives as inhibitors of matrix metalloproteinases type 2 (MMP-2) also yielded a statistically significant model, which was used to predict the inhibitory potency of new derivatives. nih.gov
These predictive models not only forecast the activity of new compounds but also provide insights into the key structural features that govern their biological function. This information is instrumental in the design of more potent and selective analogues.
| Predictive Model Type | Analogous Structure Class | Biological Target | Key Findings |
| 3D-QSAR (CoMFA, CoMSIA, HQSAR) | Pyrrolidine derivatives | Myeloid cell leukemia-1 (Mcl-1) | The models demonstrated good stability and predictability, identifying key structural requirements for inhibitory activity. nih.govbohrium.comresearchgate.net |
| QSAR | Cinnamoyl pyrrolidine derivatives | Matrix Metalloproteinases Type 2 (MMP-2) | A mathematical model was developed to predict the inhibitory potency of new derivatives against MMP-2. nih.gov |
| Mechanistic and Predictive QSAR | Diverse molecules including those with a pyrrolidine ring | Factor Xa | The model identified crucial pharmacophoric features for anti-thrombotic activity. mdpi.com |
In Silico Prediction of Binding Modes and Potential Off-Target Effects
Understanding how a molecule interacts with its biological target at an atomic level is fundamental for rational drug design. Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method allows for the elucidation of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are crucial for binding affinity and selectivity. For "this compound" and its analogues, docking studies can predict their binding modes within the active sites of various target proteins. For example, molecular docking was used to uncover the mode of interaction between pyrrolidine derivatives and the binding site of Mcl-1. nih.govbohrium.comresearchgate.net
Beyond the intended target, it is equally important to predict potential off-target interactions, as these can lead to adverse drug reactions and toxicity. frontiersin.org In silico methods for off-target prediction utilize a variety of approaches, including ligand-based and structure-based techniques. Ligand-based methods compare the query molecule to databases of compounds with known activities against a wide range of targets. Structure-based methods involve docking the molecule against a panel of known protein structures to identify potential unintended binding partners. nih.gov
Computational systems toxicology leverages these in silico predictions to assess the potential for adverse effects early in the drug discovery process. eufemed.eu For pyrrolizidine (B1209537) alkaloids, a class of compounds that includes a pyrrolidine ring, in silico toxicity predictions have been used to evaluate their potential for cardiotoxicity, hepatotoxicity, and carcinogenicity. mdpi.com Such predictive models can flag potential liabilities and guide the design of safer analogues.
| In Silico Method | Objective | Application to Analogous Structures | Predicted Outcomes |
| Molecular Docking | Predict binding mode and interactions with the target protein. | Uncovering the interaction mode of pyrrolidine derivatives with the Mcl-1 binding site. nih.govbohrium.comresearchgate.net | Identification of key residues and interactions responsible for binding. |
| Off-Target Prediction | Identify potential unintended biological targets. | Assessment of interactions with a broad panel of proteins to predict adverse effects. frontiersin.orgnih.gov | A profile of potential off-targets, which can be linked to toxicity. |
| In Silico Toxicity Prediction | Forecast potential toxicities such as cardiotoxicity and hepatotoxicity. | Evaluation of phytotoxic pyrrolizidine alkaloids for various toxic endpoints. mdpi.com | Prediction of AMES toxicity, hERG inhibition, and skin sensitization. nih.gov |
Molecular and Cellular Interaction Studies of Benzyl Methyl Pyrrolidin 3 Ylmethyl Amine Pre Clinical, in Vitro Focus
Cellular Permeability and Subcellular Localization Studies (In Vitro Models)
The ability of a compound to cross the cell membrane and localize within specific subcellular compartments is fundamental to its mechanism of action. Studies on analogues of Benzyl-methyl-pyrrolidin-3-ylmethyl-amine provide a framework for understanding its potential cellular transport and distribution.
Research into derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine, which share the core pyrrolidin-3-ylamine structure, has shed light on cellular permeability and the influence of efflux pumps. nih.gov One study investigated the transit performance of these analogues in Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-mdr1), a common in vitro model for assessing blood-brain barrier penetration and P-glycoprotein (P-gp) efflux. nih.gov
A carbamate (B1207046) derivative from this series, designated as 11b , demonstrated superior transit performance with minimal P-gp efflux. nih.gov This was attributed to the reduced hydrogen bond acceptor (HBA) capacity of the carbamate group, suggesting that modifications to the amine moiety can significantly impact cellular uptake and retention by mitigating efflux transporter activity. nih.gov
| Compound Analogue | Cell Line | Key Finding | Reference |
| Carbamate derivative of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine (11b) | MDCK-mdr1 | Exhibited superior transit and minimal P-gp efflux, linked to reduced HBA capacity. | nih.gov |
Currently, there are no published studies specifically detailing the intracellular distribution or organelle targeting of this compound or its close analogues in cell lines. Such studies would typically involve techniques like fluorescence microscopy with labeled compounds or subcellular fractionation followed by analytical quantification to determine localization in compartments such as the mitochondria, endoplasmic reticulum, or nucleus. The physicochemical properties of the compound, such as its lipophilicity and basicity (pKa) stemming from the amine groups, would be expected to heavily influence its passive diffusion across intracellular membranes and potential accumulation in acidic organelles like lysosomes. However, without experimental data, any discussion on its subcellular localization remains speculative.
Modulation of Intracellular Signaling Pathways in Cellular Systems
The interaction of small molecules with cellular targets often triggers a cascade of intracellular signaling events. While the specific pathways modulated by this compound have not been reported, studies on related structures provide context on how this chemical scaffold can be engineered to influence cellular signaling.
No specific data exists in the scientific literature regarding the analysis of downstream effector activation or gene expression changes in vitro following treatment with this compound. Research on analogous compounds, such as nirogacestat, which has a more complex structure but contains a pyrrolidine (B122466) element, has shown inhibition of HES4 gene expression in leukemia cell lines, a downstream effect of Notch1 signaling. wikipedia.org However, due to significant structural differences, one cannot directly extrapolate these findings to this compound.
There are no available studies that have investigated the ability of this compound to modulate protein-protein interactions in cell-free systems. Such assays, for instance, using surface plasmon resonance (SPR) or fluorescence polarization, would be necessary to identify direct binding partners and to quantify the affinity and kinetics of such interactions. The pyrrolidine scaffold is recognized as a versatile component in drug discovery and has been incorporated into molecules targeting a wide range of proteins. nih.gov
Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. While SAR data for this compound is not directly available, analyses of related N-benzyl-pyrrolidine and other C-3 substituted pyrrolidine derivatives provide valuable insights.
Further SAR exploration on N-benzyl-2-phenylpyrimidin-4-amine derivatives, which utilized a tert-butyl-3-(aminomethyl)pyrrolidine-1-carboxylate intermediate, revealed that substitutions on the pyrimidine (B1678525) and phenyl rings were critical for inhibitory potency against the deubiquitinase USP1/UAF1. acs.org For instance, introducing a 5-methyl group on the pyrimidine core increased potency approximately twofold. acs.org
A review of pyrrolidine-containing compounds indicates that the stereochemistry and substitution pattern on the pyrrolidine ring itself are critical determinants of biological activity. nih.gov For example, the spatial orientation of substituents can drastically alter the binding mode to target proteins, leading to different biological profiles. nih.gov
| Compound Series | Key SAR Findings | Target/Activity | Reference |
| (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine derivatives | Modification of the exocyclic amine to carbamate, carboxamide, or sulfonamide yielded potent inhibitors. Carbamate showed reduced P-gp efflux. | Noradrenaline Reuptake Inhibition | nih.gov |
| N-Benzyl-2-phenylpyrimidin-4-amine derivatives | Substitution on the pyrimidine core (e.g., 5-methyl group) and the 2-phenyl ring significantly impacted potency. | USP1/UAF1 Inhibition | acs.org |
| General Pyrrolidine Derivatives | Stereochemistry and spatial orientation of substituents on the pyrrolidine ring are critical for determining the biological profile. | Various | nih.gov |
These examples underscore the importance of systematic modifications to the core scaffold, the amine substituent, and the benzyl (B1604629) group to modulate the biological activity of compounds related to this compound.
Analytical Methodologies for Research Applications of Benzyl Methyl Pyrrolidin 3 Ylmethyl Amine
Chromatographic Techniques for Purity Assessment and Separation in Research Samples
Chromatography is the cornerstone for assessing the purity of "Benzyl-methyl-pyrrolidin-3-ylmethyl-amine" and separating it from starting materials, byproducts, and potential degradants.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity evaluation and assay of pharmaceutical compounds. For a chiral molecule like "this compound," which contains a stereocenter on the pyrrolidine (B122466) ring, chiral HPLC is essential for separating its enantiomers.
Method Development: Developing an HPLC method involves a systematic approach to optimize separation. actascientific.com Key steps include:
Column Selection: The choice of a stationary phase is critical. For general purity analysis, a reverse-phase column, such as a C8 or C18, is typically employed. For separating the enantiomers of the compound, a chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for the direct separation of amine enantiomers. sigmaaldrich.com
Mobile Phase Selection: A typical mobile phase for reverse-phase chromatography consists of a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol. For chiral separations on polysaccharide-based columns, mixtures of alkanes (like n-hexane) and alcohols (like ethanol (B145695) or isopropanol) are common. researchgate.net The addition of acidic or basic modifiers, such as ethanesulfonic acid or triethylamine, can significantly improve peak shape and resolution for basic compounds like amines. researchgate.netnih.gov
Detection: The benzyl (B1604629) group in "this compound" contains a chromophore, making it suitable for UV detection. A photodiode array (PDA) detector can be used to scan a range of wavelengths (e.g., 220-290 nm) to determine the optimal wavelength for detection and to check for peak purity.
Derivatization: An alternative to direct chiral separation is pre-column derivatization, where the analyte is reacted with a chiral derivatizing agent to form diastereomers. These diastereomeric pairs can then be separated on a standard achiral column. chiralpedia.com For instance, 3-aminopyrrolidine (B1265635) has been analyzed after derivatization with Boc anhydride (B1165640). google.com
Validation: Once developed, the HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. pharmaguideline.comresearchgate.netslideshare.net Validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. researchgate.net
Linearity and Range: Demonstrating a proportional relationship between the detector response and the concentration of the analyte over a specified range.
Accuracy: The closeness of the test results to the true value. pharmaguideline.com
Precision: The degree of agreement among individual test results from repeated measurements, encompassing repeatability (intra-assay precision) and intermediate precision. pharmaguideline.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Table 1: Example HPLC Parameters for Purity Analysis of a Related Chiral Pyrrolidine Derivative
| Parameter | Condition | Reference |
|---|---|---|
| Column | Chiralcel OD-H (250 x 4.6 mm) | researchgate.net |
| Mobile Phase | n-hexane:ethanol (98:2, v/v) with 0.2% triethylamine | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection | UV at 254 nm | researchgate.net |
| Temperature | 25°C | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to the polar nature and low volatility of amines like "this compound," derivatization is typically required prior to analysis. jfda-online.com
Derivatization: The primary goal of derivatization is to convert the polar N-H group into a less polar, more volatile derivative, which improves chromatographic peak shape and thermal stability. researchgate.net Common derivatization reactions for amines include:
Acylation: Using reagents like pentafluorobenzoyl chloride (PFBOC) or heptafluorobutyric anhydride (HFBA) to form amide derivatives. nih.govresearchgate.net
Silylation: Using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form silyl (B83357) derivatives.
Alkylation: Employing reagents like methyl chloroformate (MCF) to form carbamates. nih.gov
The benzylation of related aminoalcohols has also been shown to produce derivatives with improved GC-MS profiles, leading to longer retention times and sharper peaks that are easier to detect, especially at low concentrations. osti.gov
Analysis: The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., DB-5MS). The separated components then enter the mass spectrometer, which acts as a detector. osti.gov The MS fragments the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a mass spectrum that serves as a molecular fingerprint for identification. nist.gov The fragmentation of benzyl-aminated peptides has been studied, showing a characteristic loss of a benzylic or tropylium (B1234903) carbocation ([C₇H₇]⁺), which could be a relevant fragmentation pathway for the title compound. nih.gov
Table 2: Common Derivatization Reagents for GC-MS Analysis of Amines
| Reagent Class | Example Reagent | Derivative Formed | Reference |
|---|---|---|---|
| Acylating Agents | Pentafluorobenzoyl chloride (PFBOC) | Pentafluorobenzoyl amide | jfda-online.comresearchgate.net |
| Silylating Agents | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | tert-Butyldimethylsilyl (TBDMS) ether/amine | |
| Alkylating Agents | Methyl chloroformate (MCF) | Methoxycarbonyl derivative | nih.gov |
Mass Spectrometry-Based Characterization and Quantification in Research Matrices
Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for the characterization and quantification of compounds in complex biological matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Biological Sample Analysis (e.g., cell lysates)
For quantifying "this compound" in complex biological samples like cell lysates or plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.
Methodology: The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode. In MRM, the first quadrupole (Q1) is set to select the specific mass-to-charge ratio (m/z) of the protonated molecule (the precursor ion) of the target compound. labce.com This isolated ion is then fragmented in a collision cell (Q2), and a second quadrupole (Q3) is set to detect one or more specific fragment ions (product ions). labce.comyale.edu This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from the complex sample matrix. waters.com
To develop an MRM method for "this compound," the compound would first be infused into the mass spectrometer to identify its precursor ion and optimize collision energy to produce stable, specific product ions. For quantification, a calibration curve would be constructed by analyzing samples with known concentrations of the analyte.
Table 3: Hypothetical MRM Transitions for "this compound"
| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Mode |
|---|---|---|---|
| This compound | 205.17 | 91.05 (Tropylium ion) | Positive ESI |
| This compound | 205.17 | 114.13 ([M-Benzyl]⁺) | Positive ESI |
Isotope Dilution Mass Spectrometry for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for achieving the highest accuracy and precision in quantitative analysis. nih.govyoutube.com The method involves adding a known amount of a stable, isotopically labeled version of the analyte (e.g., containing ²H or ¹³C) to the sample as an internal standard. wikipedia.orgosti.gov
Principle: The isotopically labeled standard is chemically identical to the analyte and thus behaves identically during sample preparation, chromatography, and ionization. researchgate.net Any sample loss or variation in instrument response will affect both the analyte and the standard equally. The concentration of the endogenous analyte is determined by measuring the ratio of the signal from the natural analyte to the signal from the isotopically labeled standard. rsc.orgbritannica.com This approach effectively corrects for matrix effects and variations in recovery, leading to highly accurate absolute quantification. d-nb.info
This strategy is widely used for the precise quantification of small molecules, biomarkers, and peptides in complex samples. nih.govspringernature.com For "this compound," a custom-synthesized standard, such as d₇-benzyl-methyl-pyrrolidin-3-ylmethyl-amine, would be required. The quantification of N-methyl-2-pyrrolidone (NMP) in bovine liver using a deuterated NMP internal standard is an example of this approach. fda.gov
Spectroscopic Quantification Methods for Research Studies
While chromatography-based methods are dominant, direct spectroscopic techniques can also be applied for quantification, particularly for pure substances or in simple mixtures.
UV-Visible Spectroscopy: UV-Visible spectrophotometry is a straightforward and accessible method for quantification. longdom.org It relies on the principle that the amount of light absorbed by a solution is proportional to the concentration of the analyte (Beer-Lambert Law). The benzyl group of "this compound" provides a strong UV chromophore, allowing for its detection and quantification. A calibration curve of absorbance versus concentration can be prepared using standards of known concentration. Derivative spectrophotometry can be used to enhance sensitivity and resolve overlapping spectra in some mixtures, as has been demonstrated for benzyl alcohol. researchgate.net
Quantitative NMR (qNMR): Nuclear Magnetic Resonance (NMR) spectroscopy, primarily known for structural elucidation, can also be used for highly accurate quantification. nih.govnih.gov In qNMR, the integral of a specific resonance signal is directly proportional to the number of nuclei contributing to it. americanpharmaceuticalreview.com By comparing the integral of an analyte's signal to that of a certified internal standard of known concentration, the absolute quantity of the analyte can be determined without the need for a specific calibration curve for the analyte itself. acs.orgresearchgate.net This makes qNMR a powerful primary or orthogonal method for validating the purity and concentration of reference standards.
UV-Visible Spectrophotometry for Solution Concentration Determination
UV-Visible spectrophotometry is a widely accessible and straightforward method for determining the concentration of a compound in solution, provided the compound possesses a chromophore that absorbs light in the ultraviolet or visible range. The benzyl and pyrrolidine groups within this compound are expected to exhibit absorbance in the UV region. The aromatic benzyl group, in particular, will have characteristic absorption bands.
The concentration of a solution of this compound can be determined by measuring its absorbance at a specific wavelength (λmax), where the absorbance is at its maximum, and applying the Beer-Lambert Law. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. A standard calibration curve is typically generated by measuring the absorbance of a series of solutions of known concentrations.
Hypothetical Research Findings:
A study to establish a UV-Visible spectrophotometric method for the quantification of this compound in an ethanol solution could be performed. The UV spectrum would likely be scanned from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax). For many benzyl-containing compounds, this is typically observed around 250-270 nm. A calibration curve would then be constructed by plotting absorbance versus concentration for a series of standard solutions.
| Concentration (µg/mL) | Absorbance |
|---|---|
| 5 | 0.112 |
| 10 | 0.225 |
| 15 | 0.338 |
| 20 | 0.450 |
| 25 | 0.563 |
The linearity of the calibration curve, as indicated by the coefficient of determination (R²), would be a critical parameter for validating the method for accurate concentration determination.
Fluorescence Spectroscopy for Probing Ligand-Target Interactions in Vitro
Fluorescence spectroscopy is a highly sensitive technique used to investigate the binding of a ligand to a target molecule, such as a protein or receptor. nih.gov This can be achieved by monitoring changes in the intrinsic fluorescence of the target protein (e.g., from tryptophan or tyrosine residues) upon ligand binding, or by using a fluorescently labeled version of the ligand. Given that this compound itself may possess some native fluorescence due to its aromatic system, its interaction with a target could potentially be monitored directly. researchgate.net
When a ligand binds to a target, changes in the local environment of the fluorophore can lead to alterations in fluorescence intensity, emission wavelength, or polarization. nih.gov These changes can be used to determine binding affinity (Kd), association and dissociation kinetics, and to probe the nature of the binding site. nih.govnih.gov
Hypothetical Research Findings:
In a hypothetical in vitro study, the interaction of this compound with a target protein could be investigated using fluorescence quenching. In this scenario, the binding of the compound to the protein would cause a decrease in the protein's intrinsic tryptophan fluorescence. By titrating a solution of the target protein with increasing concentrations of this compound and measuring the corresponding decrease in fluorescence intensity, a binding curve can be generated.
| Concentration of this compound (µM) | Fluorescence Intensity (Arbitrary Units) | % Quenching |
|---|---|---|
| 0 | 98.5 | 0.0 |
| 2 | 85.2 | 13.5 |
| 4 | 73.1 | 25.8 |
| 6 | 62.5 | 36.5 |
| 8 | 54.3 | 44.9 |
| 10 | 47.8 | 51.5 |
From these data, the dissociation constant (Kd) can be calculated, providing a quantitative measure of the binding affinity between this compound and its target.
Impurity Profiling and Stability Studies of Research-Grade this compound
For this compound, potential impurities could arise from the synthetic route, such as starting materials, intermediates, by-products, or from degradation of the compound during storage. researchgate.net A stability-indicating analytical method, typically high-performance liquid chromatography (HPLC), is developed to separate the main compound from any impurities and degradation products. nih.gov
Forced degradation studies are often performed to intentionally degrade the compound under harsh conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products and to validate the stability-indicating nature of the analytical method. journaljpri.com
Hypothetical Research Findings:
A stability-indicating HPLC method could be developed for this compound using a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile. The method would be validated for its ability to resolve the parent compound from potential process-related impurities and degradation products.
| Potential Impurity/Degradant | Possible Origin | Analytical Technique(s) |
|---|---|---|
| Benzylamine | Starting Material/Degradation | HPLC, GC-MS |
| 3-(Aminomethyl)pyrrolidine | Starting Material/Degradation | HPLC, LC-MS |
| N-Oxide of this compound | Oxidative Degradation | LC-MS |
| De-benzylated analog | Degradation | HPLC, LC-MS |
| Unreacted starting aldehydes/ketones | Synthesis By-product | GC-MS, HPLC |
The data from these stability studies would inform the recommended storage conditions and shelf-life for research-grade this compound, ensuring its integrity for use in scientific investigations.
Future Directions and Emerging Research Avenues for Benzyl Methyl Pyrrolidin 3 Ylmethyl Amine
Design and Synthesis of Advanced Analogues with Enhanced Molecular Specificity
The future investigation of Benzyl-methyl-pyrrolidin-3-ylmethyl-amine will heavily rely on the design and synthesis of advanced analogues to probe and enhance its molecular specificity. The core structure of the compound presents several key positions for chemical modification, each offering the potential to fine-tune its pharmacological profile. Structure-activity relationship (SAR) studies on analogous N-benzyl-pyrrolidine derivatives have shown that modifications can significantly impact potency and selectivity, for instance, in the context of monoamine reuptake inhibition. nih.gov
Future synthetic strategies would likely focus on the functionalization of the pre-formed pyrrolidine (B122466) ring, a common and effective approach in medicinal chemistry. mdpi.com Key areas for modification include the benzyl (B1604629) group, the methylamino moiety, and the pyrrolidine ring itself. For example, substitution on the aromatic ring of the benzyl group could modulate properties such as lipophilicity and electronic character, potentially influencing blood-brain barrier penetration and target engagement. simbecorion.com
Below is a prospective data table outlining potential modifications and their hypothesized effects on molecular specificity, based on established principles in medicinal chemistry.
| Modification Site | Proposed Modification | Hypothesized Impact on Molecular Specificity | Rationale |
| Benzyl Group | Introduction of electron-withdrawing groups (e.g., -F, -Cl, -CF₃) at the para-position. | Potential increase in selectivity for specific neurotransmitter transporters. | Alters electrostatic interactions with the binding pocket of target proteins. |
| Benzyl Group | Replacement of the phenyl ring with other aromatic systems (e.g., pyridine, thiophene). | Modulation of ADME properties and potential for novel target interactions. | Introduces heteroatoms that can act as hydrogen bond acceptors. |
| N-Methyl Group | Substitution with larger alkyl groups (e.g., ethyl, propyl). | Potential decrease in affinity due to steric hindrance, or altered selectivity profile. | Probes the size constraints of the binding site. |
| Pyrrolidine Ring | Introduction of substituents at the C4 position. | Can induce a specific ring pucker, leading to a more defined 3D structure and enhanced enantioselective protein binding. nih.gov | The stereochemistry and conformation of the pyrrolidine ring are critical for biological activity. nih.gov |
These synthetic endeavors will be crucial in developing a library of analogues that can systematically map the chemical space around the core scaffold, leading to compounds with optimized potency and selectivity for specific biological targets.
Integration of this compound into Novel Chemical Probes and Tools
A significant avenue for future research is the development of this compound into sophisticated chemical probes. Given that structurally related compounds, such as N-benzyl-N-(pyrrolidin-3-yl)carboxamides, have been identified as dual serotonin (B10506) and noradrenaline reuptake inhibitors, it is plausible that the parent amine could serve as a foundational structure for probes targeting these important neurotransmitter transporters. nih.gov
The creation of such tools would involve the strategic incorporation of reporter groups, such as:
Fluorophores: Attaching a fluorescent tag would enable the use of techniques like fluorescence microscopy and flow cytometry to visualize the localization of the target transporters in cells and tissues.
Radiolabels: Introducing isotopes like ³H or ¹⁴C would allow for quantitative binding assays to determine affinity (Ki) and density (Bmax) of the target sites.
Photoaffinity Labels: Incorporating a photoreactive group would enable covalent cross-linking of the probe to its biological target upon UV irradiation, facilitating target identification and characterization of the binding site.
These chemical probes would be invaluable for basic research, allowing for a deeper understanding of the distribution, density, and regulation of monoamine transporters in both healthy and diseased states.
Exploration of New Mechanistic Paradigms for the Compound's Molecular Interactions
A primary objective for future research will be to elucidate the precise molecular mechanisms through which this compound and its analogues exert their effects. Based on the activity of related compounds, a key hypothesis is its interaction with monoamine transporters. nih.gov Future studies should rigorously test this hypothesis through a combination of computational and experimental approaches.
In Silico Docking: Molecular modeling studies can predict the binding poses of the compound within the crystal structures of human serotonin and norepinephrine (B1679862) transporters. This can provide insights into the key amino acid residues involved in the interaction and guide the design of more potent analogues.
In Vitro Binding Assays: Competitive radioligand binding assays using cell lines expressing the specific transporters are essential to experimentally determine the compound's affinity and selectivity profile.
Functional Assays: Measuring the uptake of radiolabeled neurotransmitters (e.g., [³H]5-HT or [³H]NE) in the presence of the compound will confirm its inhibitory activity and functional potency.
Beyond monoamine transporters, it is also conceivable that this compound may interact with other targets within the central nervous system. Broader screening panels against a range of receptors, ion channels, and enzymes would be necessary to uncover any polypharmacology, which could either present therapeutic opportunities or potential side effects.
Interdisciplinary Research Opportunities and Collaborations
The full exploration of this compound necessitates a highly collaborative, interdisciplinary approach. The development of this compound from a chemical entity to a potential research tool or therapeutic lead requires the integration of expertise from multiple scientific fields.
Medicinal Chemistry and Organic Synthesis: Chemists will be at the forefront of designing and synthesizing novel analogues and chemical probes. mdpi.com
Pharmacology and Neuroscience: Pharmacologists will be crucial for characterizing the compound's in vitro and in vivo activity, determining its mechanism of action, and evaluating its effects on neurotransmission.
Structural Biology: Collaborations with structural biologists could lead to the co-crystallization of the compound with its target protein, providing an atomic-level understanding of their interaction.
Computational Chemistry: Molecular modelers will play a continuous role in rationalizing SAR data and guiding the prospective design of new compounds with improved properties.
Such collaborations would create a synergistic research pipeline, accelerating the translation of basic chemical findings into a deeper understanding of neurobiology and potentially new therapeutic strategies.
Challenges and Opportunities in the Academic Investigation of this compound
The academic investigation of this compound is not without its challenges, many of which are characteristic of CNS drug discovery in general. simbecorion.com However, each challenge presents a corresponding opportunity for innovative research.
Challenges:
Limited Existing Data: There is a scarcity of published research specifically on this compound, meaning that initial investigations will be largely exploratory.
Blood-Brain Barrier (BBB) Penetration: A significant hurdle for any potential CNS-active compound is its ability to cross the highly selective BBB. simbecorion.com The physicochemical properties of the compound must be optimized to ensure it can reach its intended targets in the brain.
Stereoselective Synthesis: The pyrrolidine ring contains a chiral center, meaning the compound exists as enantiomers. Developing stereoselective synthetic routes to isolate and test each enantiomer individually is critical, as they may have different pharmacological profiles. mdpi.com
Complexity of CNS Disorders: The intricate nature of the central nervous system makes it difficult to link the activity of a single compound to a complex behavioral or therapeutic outcome. simbecorion.com
Opportunities:
Novelty and Intellectual Property: The lack of extensive research on this specific compound means that new findings are likely to be novel and could lead to new intellectual property.
Tool Development: There is a clear opportunity to develop a new class of research tools for studying monoamine transporter systems, which are implicated in a wide range of neurological and psychiatric disorders.
Fundamental Biological Insights: The systematic study of this compound and its analogues could provide fundamental new insights into the structure-function relationships of its target proteins.
Foundation for New Therapeutics: While a long and arduous path, the investigation of this scaffold could lay the groundwork for the development of a new generation of CNS agents.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing Benzyl-methyl-pyrrolidin-3-ylmethyl-amine, and what methodological challenges arise during its synthesis?
- Answer : A validated route involves reductive amination of a pyrrolidinone intermediate using methanolic methylamine and titanium(IV) isopropoxide, followed by chiral resolution with ditoluoyl (L)-tartaric acid to isolate enantiomers . Critical challenges include controlling stereochemistry during reductive amination (e.g., avoiding racemization) and optimizing reaction conditions (e.g., solvent choice, stoichiometry of titanium catalyst) to improve yield. Partial reduction steps using sodium borohydride in methanol/water require precise temperature control to prevent over-reduction .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for structural elucidation, particularly for confirming stereochemistry and detecting diastereomers. Mass spectrometry (HRMS/ESI) validates molecular weight, while chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) resolves enantiomers . For intermediates like 1-Benzyl-4-methylpiperidin-3-one, infrared spectroscopy (IR) confirms carbonyl stretching frequencies (~1700 cm⁻¹) post-hydrolysis .
Q. How can researchers ensure purity of intermediates during multi-step synthesis?
- Answer : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) effectively separates polar intermediates like secondary amines. For crystalline intermediates (e.g., resolved enantiomers), recrystallization from ethanol or methanol improves purity. Monitoring via thin-layer chromatography (TLC) at each step prevents cross-contamination .
Advanced Research Questions
Q. What strategies address contradictory stereochemical outcomes in reductive amination of pyrrolidinone derivatives?
- Answer : Discrepancies in enantiomeric excess (ee) may stem from competing pathways (e.g., imine vs. enamine formation). Using chiral auxiliaries (e.g., (R)- or (S)-BINOL) or asymmetric catalysts (e.g., Ru-BINAP complexes) can enhance stereocontrol. Alternatively, kinetic resolution via enzymatic methods (e.g., lipases) offers enantioselective hydrolysis of undesired isomers . X-ray crystallography of intermediates (e.g., tartrate salts) validates absolute configuration .
Q. How can conflicting NMR data for this compound derivatives be resolved?
- Answer : Complex splitting patterns in ¹H NMR (e.g., coupling between pyrrolidine protons and benzyl groups) require advanced techniques like NOESY to confirm spatial proximity. For diastereomeric mixtures, dynamic NMR experiments at variable temperatures can reveal rotational barriers or conformational exchange . Computational methods (DFT calculations) correlate experimental shifts with predicted structures .
Q. What methodologies optimize reaction scalability while maintaining enantiopurity?
- Answer : Transitioning from batch to flow chemistry improves heat/mass transfer during exothermic steps (e.g., quaternization with benzyl halides). For chiral resolution, switching from tartaric acid derivatives to immobilized chiral stationary phases (CSPs) in preparative HPLC reduces solvent waste and enhances throughput . Process analytical technology (PAT) tools, like in-line FTIR, monitor reaction progress in real time .
Q. How do solvent and catalyst choices influence competing pathways in the synthesis of tertiary amine derivatives?
- Answer : Polar aprotic solvents (e.g., DMF) favor SN2 pathways in alkylation steps, whereas protic solvents (e.g., methanol) stabilize intermediates during reductive amination. Titanium(IV) isopropoxide enhances imine activation but may form side complexes with water; thus, rigorous drying is critical. Alternative catalysts (e.g., NaBH(OAc)₃) reduce side reactions in moisture-sensitive conditions .
Methodological Notes
- Data Validation : Cross-reference NMR assignments with literature values for analogous compounds (e.g., 3-methylpyridin-2-amine derivatives ).
- Contradiction Management : Replicate key steps (e.g., reductive amination) under inert atmospheres to assess oxygen/moisture sensitivity .
- Safety : Adhere to Cal/OSHA and DOT HAZMAT guidelines for handling amines and borohydrides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
